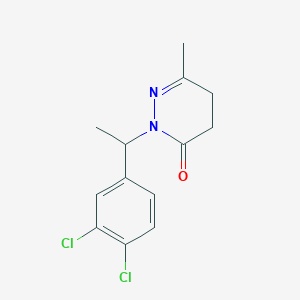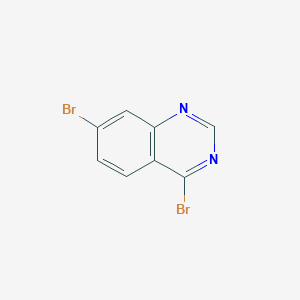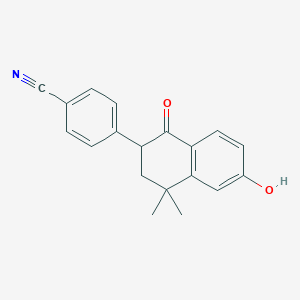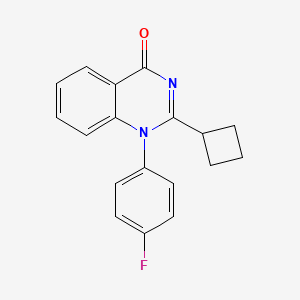
2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, fluoro, and carbonitrile groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable quinoline derivative, followed by the introduction of chloro and fluoro substituents through electrophilic aromatic substitution reactions. The final step often involves the addition of a carbonitrile group using reagents like cyanogen bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
科学的研究の応用
2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-fluorophenylboronic acid
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
Compared to similar compounds, 2-Chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile stands out due to its unique combination of substituents and its tetrahydroquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H12ClFN2 |
|---|---|
分子量 |
286.73 g/mol |
IUPAC名 |
2-chloro-4-(2-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H12ClFN2/c17-16-12(9-19)15(10-5-1-3-7-13(10)18)11-6-2-4-8-14(11)20-16/h1,3,5,7H,2,4,6,8H2 |
InChIキー |
GJVIVQUQRPGAFN-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3AR,8S,8aR)-tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B11840262.png)

![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B11840272.png)
![Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11840276.png)





![7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11840321.png)
![2'-Chloro-4'-(pyrrolidin-1-YL)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11840323.png)
